N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C63H99ClN2O17 |

|---|---|

Poids moléculaire |

1191.9 g/mol |

Nom IUPAC |

2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride |

InChI |

InChI=1S/C63H99N2O17.ClH/c1-7-23-67-28-31-71-36-39-75-44-47-79-52-53-80-48-45-76-40-37-72-32-29-68-24-21-64-58-17-13-11-15-56(58)62(2,3)60(64)19-9-8-10-20-61-63(4,5)57-16-12-14-18-59(57)65(61)22-25-69-30-33-73-38-41-77-46-49-81-54-55-82-51-50-78-43-42-74-35-34-70-27-26-66-6;/h1,8-20H,21-55H2,2-6H3;1H/q+1;/p-1 |

Clé InChI |

VABDRXYBYVPCHX-UHFFFAOYSA-M |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Fluorescent Probe for Advancing Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a specialized chemical probe designed for the development and analysis of Proteolysis-Targeting Chimeras (PROTACs). This heterobifunctional molecule integrates a fluorescent cyanine (B1664457) dye (Cy5) with a polyethylene (B3416737) glycol (PEG) linker, terminating in a propargyl group. This unique architecture enables its use in "click chemistry," a highly efficient and specific conjugation method. As a fluorescent PROTAC linker, it allows for the synthesis of traceable PROTACs, facilitating the study of their mechanism of action, cellular uptake, and localization. This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Core Properties and Specifications

The key characteristics of this compound are summarized below, providing essential data for its application in research and drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1] |

| Molecular Weight | 1191.92 g/mol | [1] |

| CAS Number | 2107273-10-7 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF | |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~667 nm | [2] |

| Reactive Group | Alkyne | [3] |

| Primary Application | Fluorescent PROTAC Linker, Click Chemistry Reagent | [1][3] |

Key Applications in Drug Discovery

The primary utility of this compound lies in its role as a building block for fluorescently labeled PROTACs. Its bifunctional nature, with a Cy5 fluorophore and a terminal alkyne, allows for straightforward incorporation into PROTAC design and synthesis.

Synthesis of Fluorescent PROTACs

The propargyl group of this compound enables its conjugation to an azide-modified molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3] This allows for the modular and efficient assembly of fluorescent PROTACs. In a typical workflow, a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase is functionalized with an azide (B81097) group. This azide-modified ligand is then "clicked" to the alkyne-terminated fluorescent linker to generate a fluorescently tagged component of the final PROTAC.

Visualization and Quantification of PROTAC-Mediated Processes

Once incorporated into a PROTAC, the Cy5 fluorophore enables researchers to:

-

Monitor Cellular Uptake and Distribution: The intense fluorescence of Cy5 allows for the visualization of PROTAC entry into living cells and its subsequent subcellular localization using fluorescence microscopy.

-

Study Ternary Complex Formation: Fluorescently labeled PROTACs are instrumental in studying the formation of the key ternary complex, which consists of the PROTAC, the target protein, and an E3 ligase. Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be employed to quantify the kinetics and stability of this complex.

-

Track Protein Degradation: By tagging the PROTAC, researchers can correlate its presence and localization with the degradation of the target protein, which can be monitored through complementary techniques like Western blotting or mass spectrometry.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are representative and may require optimization based on the specific molecules and experimental systems used.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling

This protocol describes the conjugation of this compound to an azide-functionalized protein or small molecule.

Materials:

-

This compound

-

Azide-functionalized molecule (protein or small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

-

Anhydrous DMSO or DMF

-

Deionized water

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO).

-

Prepare fresh stock solutions of 50 mM CuSO₄ in deionized water and 500 mM sodium ascorbate in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in the reaction buffer.

-

Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.

-

-

Purification:

-

Upon completion, purify the fluorescently labeled conjugate using an appropriate method to remove unreacted reagents. For proteins, size-exclusion chromatography is often suitable. For small molecules, reverse-phase HPLC is commonly used.

-

Protocol 2: In-Cell Imaging of a Fluorescent PROTAC

This protocol outlines a general procedure for visualizing the cellular uptake of a PROTAC fluorescently labeled with this compound.

Materials:

-

Fluorescent PROTAC

-

Cell line of interest

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Fluorescence microscope with appropriate filter sets for Cy5 and the nuclear stain

Procedure:

-

Cell Seeding:

-

Seed the cells of interest onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

-

-

PROTAC Treatment:

-

Prepare a working solution of the fluorescent PROTAC in cell culture medium at the desired final concentration (typically in the nanomolar to low micromolar range).

-

Remove the old medium from the cells and replace it with the medium containing the fluorescent PROTAC.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.

-

-

Cell Staining and Fixation (Optional):

-

For live-cell imaging, proceed directly to imaging after a brief wash.

-

For fixed-cell imaging, wash the cells with PBS, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.

-

-

Nuclear Counterstaining:

-

Wash the cells with PBS and incubate with Hoechst 33342 or DAPI solution according to the manufacturer's protocol to stain the nuclei.

-

-

Imaging:

-

Wash the cells with PBS and add fresh imaging medium or PBS.

-

Image the cells using a fluorescence microscope, capturing images in the Cy5 channel (for the fluorescent PROTAC) and the blue channel (for the nuclear stain).

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental concepts behind the application of this compound.

References

An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional fluorescent probe, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. It details its chemical structure, physicochemical properties, a generalized synthesis protocol, and its primary application in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.

Core Concepts: Structure and Properties

This compound is a specialized chemical reagent designed for advanced bioconjugation applications. Its structure incorporates three key functional components: a Cy5 fluorescent dye core, a methoxy-terminated polyethylene (B3416737) glycol (m-PEG9) chain, and a propargyl-terminated polyethylene glycol (propargyl-PEG8) chain. This asymmetric design imparts both fluorescence and a reactive handle for covalent attachment to biomolecules.

The Cy5 core is a far-red fluorescent dye, minimizing background fluorescence from biological samples. The PEG linkers enhance water solubility and biocompatibility, reducing non-specific binding and aggregation of conjugates. The terminal propargyl group (an alkyne) is the reactive site for "click" conjugation to azide-modified molecules.[1][2][3] This molecule is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a fluorescently labeled linker.[1][2]

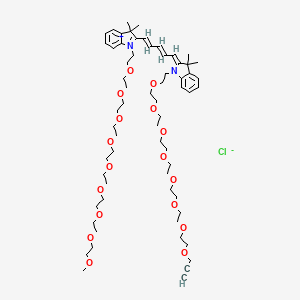

A visual representation of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1][2] |

| Molecular Weight | 1191.92 g/mol | [2] |

| CAS Number | 2107273-10-7 | [1][2] |

| Excitation Maximum (λex) | 649 nm | [4] |

| Emission Maximum (λem) | 667 nm | [4] |

| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [4] |

| Appearance | Blue to dark blue solid | [5] |

| Solubility | Soluble in water, DMSO, DMF | [5] |

Experimental Protocols

Generalized Synthesis of Asymmetric PEGylated Cy5 Dyes

The synthesis of heterobifunctional cyanine (B1664457) dyes is a multi-step process that requires careful control of reaction conditions to achieve the desired asymmetric product. A modular approach is often employed, where the functional groups are introduced in the final steps to prevent their degradation under the harsh conditions required for the formation of the cyanine core.[6][7] The following is a generalized workflow for the synthesis of molecules similar to this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cy5 | BroadPharm [broadpharm.com]

- 5. nanocs.net [nanocs.net]

- 6. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Versatile Fluorescent Linker for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties, applications, and experimental considerations for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a bifunctional fluorescent linker increasingly utilized in advanced drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound is a well-defined molecule that incorporates a Cy5 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This combination of features makes it an invaluable tool for the synthesis of fluorescently labeled biomolecules and targeted therapeutics.

| Property | Value | Reference |

| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1] |

| Molecular Weight | 1191.92 g/mol | [1] |

| CAS Number | 2107273-10-7 | [1] |

| Appearance | (Not explicitly stated, but typically a solid) | |

| Excitation Maximum (λex) | ~646-649 nm | [2] |

| Emission Maximum (λem) | ~662-667 nm | [2] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C | [4] |

Key Applications in Research and Drug Development

The unique trifecta of a potent fluorophore, a flexible PEG linker, and a reactive alkyne group positions this compound as a critical reagent in several cutting-edge research areas:

-

PROTAC Development: This molecule is primarily designed as a PEG-based PROTAC linker.[1][3][5] The PEG spacer provides desirable pharmacokinetic properties, such as enhanced solubility and cell permeability, to the resulting PROTAC molecule. The terminal propargyl group allows for the straightforward conjugation of a target protein ligand or an E3 ligase ligand via click chemistry. The embedded Cy5 fluorophore enables the direct visualization and quantification of the PROTAC's cellular uptake, distribution, and engagement with its target protein.

-

Fluorescent Labeling: The Cy5 fluorophore is a bright and photostable dye in the far-red region of the spectrum, which minimizes background autofluorescence from biological samples. This makes this compound an excellent choice for fluorescently labeling a wide range of azide-modified biomolecules, including proteins, peptides, and nucleic acids, for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[2]

-

Click Chemistry: The terminal propargyl group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[1][3] This allows for the covalent attachment of the fluorescent linker to any molecule bearing an azide (B81097) group, forming a stable triazole linkage.

Experimental Protocols

The following are detailed methodologies for the key applications of this compound. These protocols are based on established procedures for similar fluorescent linkers and should be optimized for specific experimental contexts.

Protocol 1: Synthesis of a Fluorescently Labeled PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized ligand (either for the protein of interest or the E3 ligase) to this compound.

Materials:

-

This compound

-

Azide-functionalized ligand (of known concentration)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture with water)

-

Reaction vial

-

Stirring apparatus

-

High-performance liquid chromatography (HPLC) for purification

-

LC-MS and/or NMR for characterization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare a stock solution of the azide-functionalized ligand in a compatible solvent.

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

-

Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).

-

Prepare a stock solution of the copper ligand (e.g., TBTA) in DMSO.

-

-

Reaction Setup:

-

In a reaction vial, dissolve the azide-functionalized ligand in the chosen reaction solvent.

-

Add 1.0 to 1.2 equivalents of this compound to the solution.

-

Add the copper ligand to the reaction mixture (the final concentration should be optimized, but a starting point is typically 1 equivalent relative to the limiting reagent).

-

Add CuSO₄ to the reaction mixture (a typical starting concentration is 0.1 to 0.5 equivalents).

-

Initiate the reaction by adding sodium ascorbate (typically 1 to 5 equivalents).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

-

Monitor the reaction progress by LC-MS to observe the consumption of starting materials and the formation of the desired product.

-

-

Purification and Characterization:

-

Once the reaction is complete, quench the reaction (if necessary) and dilute the mixture with a suitable solvent for purification.

-

Purify the crude product by preparative HPLC to isolate the fluorescently labeled PROTAC.

-

Confirm the identity and purity of the final product by LC-MS and/or NMR spectroscopy.

-

Protocol 2: General Procedure for Fluorescent Labeling of Azide-Modified Biomolecules

This protocol outlines a general procedure for labeling azide-containing biomolecules with this compound.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA for biological applications)

-

Reaction buffer (e.g., PBS)

-

Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in an appropriate solvent.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.

-

Add this compound to the biomolecule solution. The molar ratio will need to be optimized but a 5-10 fold molar excess of the dye is a common starting point.

-

In a separate tube, pre-mix the CuSO₄ and the copper ligand.

-

Add the CuSO₄/ligand complex to the reaction mixture.

-

Initiate the labeling reaction by adding sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by a suitable purification method. For proteins, size-exclusion chromatography or dialysis are commonly used.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the labeled biomolecule at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).

-

Visualizing Workflows and Reactions

To further elucidate the utility of this compound, the following diagrams illustrate its central role in PROTAC development and its participation in click chemistry.

Caption: Workflow for the synthesis and application of a fluorescent PROTAC.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

In-Depth Technical Guide: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Solubility and Application in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, handling, and application of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Dimethyl Sulfoxide (DMSO). This bifunctional fluorescent dye, featuring a Cy5 core, polyethylene (B3416737) glycol (PEG) linkers for enhanced solubility, and a propargyl group for click chemistry applications, is a valuable tool in bioconjugation and cellular imaging.

Core Data Presentation

The solubility of PEGylated cyanine (B1664457) dyes in DMSO is generally high, facilitating the preparation of concentrated stock solutions. The following table summarizes the available quantitative data for this compound and similar compounds.

| Compound | Solvent | Reported Solubility | Source |

| This compound | DMSO | 10 mM | Immunomart |

| N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 | DMSO | Soluble | BroadPharm[1] |

| N,N'-bis-(propargyl-PEG4)-Cy5 | DMSO | Soluble | BroadPharm[2] |

| Cy7 (a related cyanine dye) | DMSO | ~10 mg/mL | Cayman Chemical[3] |

Experimental Protocols

Preparation and Handling of Stock Solutions in DMSO

This protocol outlines the recommended procedure for preparing and storing stock solutions of this compound in DMSO to ensure stability and minimize degradation.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous, high-purity DMSO

-

Sterile, low-adhesion microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Inert gas (e.g., argon or nitrogen)

Procedure:

-

Pre-equilibration: Before opening, allow the vial of the lyophilized dye to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can hydrolyze the dye and compromise its stability[4].

-

Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of ~1192 g/mol , you would add approximately 84 µL of DMSO.

-

Dissolution: Gently vortex the solution until the dye is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the dye, aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes[5].

-

Storage: Store the aliquots at -20°C, protected from light[4]. For long-term storage, -80°C is recommended. Before use, thaw an aliquot at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.

-

(Optional) Inert Gas Purge: For enhanced stability, especially for long-term storage, the headspace of the vials can be purged with an inert gas like argon or nitrogen before sealing[4].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general workflow for the bioconjugation of the propargyl-functionalized Cy5 dye to an azide-modified biomolecule (e.g., a protein or oligonucleotide).

Materials:

-

This compound stock solution in DMSO

-

Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

(Optional) Copper ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), to protect the biomolecule.

-

Reaction buffer (e.g., phosphate (B84403) buffer)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

-

Addition of Dye: Add the this compound stock solution to the reaction mixture. A molar excess of the dye (typically 2-10 fold) over the biomolecule is generally recommended.

-

Addition of Copper and Ligand (if used): If using a ligand, pre-mix the CuSO₄ solution with the TBTA solution before adding to the reaction mixture. Add the copper catalyst to a final concentration of 1-2 mM.

-

Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light to prevent photobleaching of the Cy5 dye.

-

Purification: Purify the resulting fluorescently labeled biomolecule from unreacted dye and catalyst using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.

Mandatory Visualizations

References

- 1. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]

- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. Fluorescent Labeling | Richard D. Berlin Center for Cell Analysis & Modeling [health.uconn.edu]

- 5. medchemexpress.cn [medchemexpress.cn]

In-Depth Technical Guide: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the bifunctional fluorescent molecule N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, focusing on its physicochemical properties, applications in bioconjugation, and its role as a tool in advanced life sciences research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental molecular characteristics of this compound are essential for its application in quantitative and stoichiometric experimental designs. The molecule combines a fluorescent Cy5 core with two distinct polyethylene (B3416737) glycol (PEG) linkers, each with a specific functional group for versatile conjugation strategies.

| Property | Value | Source |

| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1][2][3] |

| Molecular Weight | 1191.92 g/mol | [1] |

| CAS Number | 2107273-10-7 | [1][2] |

| Excitation Maximum (λex) | ~649 nm | [4] |

| Emission Maximum (λem) | ~667 nm | [4] |

The constituent parts of the molecule include:

-

m-PEG9-amine: A nine-unit methoxy-terminated PEG chain with a terminal amine group. Its approximate molecular weight is 427.5 g/mol .[5][6][7][8][9]

-

propargyl-PEG8-amine: An eight-unit PEG chain functionalized with a terminal propargyl group (for click chemistry) and an amine. Its approximate molecular weight is 407.5 g/mol .[10][11][12][13][14]

-

Cy5 Core: A cyanine (B1664457) dye providing far-red fluorescence, ideal for minimizing background autofluorescence in biological samples.[15]

Experimental Protocols & Applications

This compound is a versatile tool for bioconjugation. The propargyl group allows for covalent attachment to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1] This molecule is frequently used as a fluorescent, PEG-based linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.[1]

Protocol: Labeling an Azide-Modified Protein via CuAAC

This protocol describes a general method for conjugating this compound to a protein that has been metabolically or chemically modified to contain an azide (B81097) group.

Materials:

-

This compound

-

Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM)

-

Sodium ascorbate (B8700270) solution (100 mM, freshly prepared)

-

DMSO (Dimethyl sulfoxide)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

Prepare the catalyst premix: Mix CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein.

-

Add the CuSO₄:THPTA catalyst premix to a final copper concentration of 100-200 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization:

-

Confirm successful conjugation by measuring the absorbance at 280 nm (for protein) and ~649 nm (for Cy5).

-

Analyze the labeled protein using SDS-PAGE and in-gel fluorescence scanning to verify covalent attachment and purity.

-

Visualizations

Experimental Workflow: Protein Labeling

The following diagram illustrates the key steps in the bioconjugation protocol described above.

Caption: Workflow for labeling an azide-modified protein using CuAAC click chemistry.

Conceptual Signaling Pathway: PROTAC Action

This molecule can serve as a linker to create a PROTAC. The diagram below shows the conceptual mechanism of action for a hypothetical PROTAC designed with this linker to target and degrade a protein of interest (POI).

Caption: Mechanism of PROTAC-mediated protein degradation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. medkoo.com [medkoo.com]

- 7. m-PEG9-amine, 211859-73-3 | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. labsolu.ca [labsolu.ca]

- 10. precisepeg.com [precisepeg.com]

- 11. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]

- 12. medkoo.com [medkoo.com]

- 13. benchchem.com [benchchem.com]

- 14. Propargyl-PEG8-amine CAS#: 1196732-52-1 [chemicalbook.com]

- 15. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Spectral Properties of Propargyl-PEG-Cy5 Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of propargyl-PEG-Cy5 compounds, essential fluorescent probes in bioconjugation and cellular imaging. This document details their key spectral characteristics, outlines experimental protocols for their determination, and illustrates relevant workflows and concepts.

Core Spectral Properties

Propargyl-PEG-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright emission in the far-red region of the spectrum. The propargyl group facilitates its covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2] The polyethylene (B3416737) glycol (PEG) linker enhances water solubility and biocompatibility.[1]

The spectral properties of these compounds are crucial for their application in various fluorescence-based assays, including fluorescence microscopy, flow cytometry, and FRET-based studies.[3][4]

Quantitative Spectral Data

The following table summarizes the key spectral properties for various commercially available propargyl-PEG-Cy5 and closely related Cy5 compounds. It is important to note that the exact spectral characteristics can be influenced by the length of the PEG linker and the local chemical environment.[5][6]

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| N-methyl-N'-(propargyl-PEG4)-Cy5 | 649 | 667 | 232,000 | ~0.20 - 0.27 | DMSO |

| N,N'-bis-(propargyl-PEG4)-Cy5 | 649 | 667 | 232,000 | ~0.20 - 0.27 | DMSO |

| O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | 672 | 695 | 220,000 | ~0.20 - 0.27 | Water, DMSO |

| N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 | 649 | 667 | Unavailable | ~0.20 - 0.27 | Water, DMSO |

| General Cy5 | ~650 | ~670 | ~250,000 | 0.20 - 0.27 | PBS |

Note: The quantum yield (Φ) for specific propargyl-PEG-Cy5 compounds is not always reported by vendors. The provided range is based on the known quantum yield of Cy5 and its derivatives.[5][7] The quantum yield can be significantly affected by factors such as solvent viscosity and conjugation to macromolecules.[5][6]

Experimental Protocols

Accurate determination of the spectral properties of propargyl-PEG-Cy5 compounds is critical for their effective use. The following are detailed protocols for measuring absorbance, fluorescence, and quantum yield.

UV-Vis Absorbance Spectroscopy

This protocol outlines the procedure for measuring the absorbance spectrum and determining the molar extinction coefficient.

Materials:

-

Propargyl-PEG-Cy5 compound

-

Spectroscopy-grade solvent (e.g., DMSO, PBS pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the propargyl-PEG-Cy5 compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 400 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent used for dilutions and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent absorbance.

-

Sample Measurement: Measure the absorbance of each dilution at the absorbance maximum (λmax), which should be around 650 nm for Cy5 derivatives.[8] Ensure that the maximum absorbance values fall within the linear range of the instrument (typically below 1.0).

-

Data Analysis: Plot the absorbance at λmax versus the concentration of the dilutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε).[9]

Fluorescence Spectroscopy

This protocol describes how to measure the excitation and emission spectra of propargyl-PEG-Cy5.

Materials:

-

Dilute solutions of propargyl-PEG-Cy5 (from the absorbance measurement, with absorbance at λex < 0.1)

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes

Procedure:

-

Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the absorbance maximum (λex, determined from the UV-Vis spectrum, e.g., 649 nm).

-

Scan the emission wavelengths from slightly above the excitation wavelength to approximately 800 nm.

-

The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (λem, e.g., 667 nm).

-

Scan the excitation wavelengths from around 550 nm to just below the emission wavelength.

-

The resulting spectrum should resemble the absorbance spectrum.

-

Relative Fluorescence Quantum Yield Determination

The quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[10][11][12] For Cy5, a common reference standard is Cresyl Violet.

Materials:

-

Propargyl-PEG-Cy5 solution (sample)

-

Quantum yield standard solution (e.g., Cresyl Violet in methanol, Φ = 0.54)

-

UV-Vis spectrophotometer and fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_S) can be calculated using the following equation[12]:

Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference standard.

-

m_S and m_R are the slopes of the linear fits for the sample and reference standard plots, respectively.

-

n_S and n_R are the refractive indices of the solvents used for the sample and reference, respectively (if the same solvent is used, this term is 1).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of propargyl-PEG-Cy5 compounds.

References

- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Spectral Properties of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of the functionalized cyanine (B1664457) dye, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This compound is a versatile tool in biomedical research and drug development, integrating the well-characterized far-red fluorescent properties of Cy5 with the benefits of polyethylene (B3416737) glycol (PEG) linkers for improved solubility and biocompatibility. The terminal propargyl group further enables its use in "click chemistry" applications for covalent labeling of biomolecules.

Core Spectral Characteristics

This compound is a cyanine derivative that exhibits strong fluorescence in the far-red region of the electromagnetic spectrum.[1][] Its spectral properties are primarily determined by the core Cy5 fluorophore. The PEG linkers, while enhancing solubility and providing a reactive handle, do not significantly alter the electronic transitions responsible for fluorescence.

The excitation and emission maxima for this compound are located at approximately 649 nm and 667 nm, respectively.[1][][3] This places its fluorescence profile in a region where autofluorescence from biological samples is minimal, leading to an improved signal-to-noise ratio in imaging and detection assays.[4]

Quantitative Spectral Data

The following table summarizes the key quantitative spectral properties of this compound and the parent Cy5 fluorophore for comparison.

| Property | This compound | Cy5 (General) |

| Excitation Maximum (λex) | 649 nm[1][][3] | ~649-651 nm[5][6][7] |

| Emission Maximum (λem) | 667 nm[1][][3] | ~667-670 nm[5][6][7] |

| Extinction Coefficient | 232,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹[7] |

| Quantum Yield (Φ) | Not explicitly stated for the conjugate | ~0.27[7] |

| Recommended Laser Lines | 633 nm, 647 nm[4] | 633 nm, 647 nm[4][6] |

Experimental Protocol for Spectral Characterization

This section details a generalized protocol for measuring the excitation and emission spectra of this compound.

Instrumentation

A spectrofluorometer is the primary instrument required for these measurements.[8] Key components include:

-

Light Source: A high-intensity Xenon arc lamp is recommended for its continuous emission spectrum across the UV-visible range.[8]

-

Monochromators: Excitation and emission monochromators, typically diffraction grating-based, are essential for selecting specific wavelengths.[8]

-

Sample Holder: A standard 1 cm path length quartz cuvette is suitable for liquid samples.[8]

-

Detector: A sensitive photomultiplier tube (PMT) is required to detect the emitted fluorescence.

Sample Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and stable. Common solvents for cyanine dyes include water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[]

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in the chosen solvent.

-

Working Solution: Dilute the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

Measurement Procedure

-

Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.[8]

-

Parameter Setup:

-

Set the excitation and emission slit widths. A starting point of 5 nm is common.[8]

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (approximately 667 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

The wavelength at which the maximum fluorescence intensity is recorded is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths, starting at a wavelength slightly higher than the excitation wavelength to avoid Rayleigh scattering (e.g., from 655 nm to 800 nm).[8]

-

The resulting plot of intensity versus wavelength is the emission spectrum.

-

-

Blank Subtraction: Record a spectrum of the solvent alone under the same conditions and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.[8]

Visualizations

Conceptual Workflow for Spectral Measurement

The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence spectra of this compound.

Caption: Workflow for measuring fluorescence spectra.

Signaling Pathway Analogy: Fluorophore Excitation and Emission

This diagram provides a simplified analogy of the photophysical processes of fluorescence, representing the core mechanism of action for this compound.

Caption: Simplified Jablonski diagram analogy.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]

- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 5. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 6. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. benchchem.com [benchchem.com]

The Nexus of Degradation and Visualization: A Technical Guide to PEGylated Fluorescent PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. Central to the efficacy of these heterobifunctional molecules is the linker, a component that has evolved from a simple spacer to a sophisticated modulator of PROTAC properties. This technical guide delves into the core of PROTAC design, focusing on the strategic incorporation of Polyethylene (B3416737) Glycol (PEG) chains and fluorescent reporters into the linker. This combination not only enhances the physicochemical properties of PROTACs but also provides an invaluable tool for visualizing and quantifying their mechanism of action in real-time.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs operate by hijacking the cell's native ubiquitin-proteasome system (UPS). These molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI. The ubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

The Pivotal Role of the PEGylated Linker

The linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and the stability of the ternary complex.[1] PEGylation, the incorporation of polyethylene glycol chains, has emerged as a key strategy in linker design to impart favorable drug-like properties.[2][3]

Advantages of PEGylated Linkers:

-

Improved Solubility: PROTACs are often large, hydrophobic molecules. The hydrophilic nature of PEG linkers significantly enhances their aqueous solubility.[2][3]

-

Enhanced Cell Permeability: By balancing the overall lipophilicity, PEGylation can improve the ability of PROTACs to cross cell membranes and reach their intracellular targets.[2]

-

Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two ligands to achieve optimal ternary complex formation.[2][3] This flexibility can help to minimize steric hindrance and facilitate a productive orientation of the POI and E3 ligase.[1]

-

Reduced Non-specific Binding: The hydrophilicity of PEG can decrease non-specific interactions with other cellular components, potentially improving selectivity.[2]

Illuminating the Path: Fluorescent PROTACs

The conjugation of a fluorophore to the PROTAC linker creates a powerful tool for studying the intricacies of targeted protein degradation. These fluorescent PROTACs enable researchers to visualize and quantify various aspects of the PROTAC mechanism of action, from cellular uptake to target engagement and degradation kinetics.

Commonly Used Fluorophores:

-

Fluorescein: A widely used green-emitting fluorophore that can be readily incorporated into linkers.[2]

-

BODIPY Dyes: A class of versatile fluorophores with sharp emission spectra and high quantum yields, available in various colors.[4]

-

Rhodamine Dyes: Bright and photostable red-emitting fluorophores suitable for various imaging applications.[5]

Quantitative Analysis of PEGylated Fluorescent PROTAC Efficacy

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key parameters for quantifying this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair to achieve maximal degradation efficacy.[6][7]

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4-PROTAC-1 | PEG3 | 55 | 85 | [8] |

| BRD4-PROTAC-2 | PEG4 | 20 | 95 | [7][8] |

| BRD4-PROTAC-3 | PEG5 | 15 | >98 | [8] |

| BRD4-PROTAC-4 | PEG6 | 30 | 92 | [8] |

This data illustrates a clear structure-activity relationship where a PEG5 linker provides the optimal balance of potency and efficacy for BRD4 degradation in this specific context.

Table 2: Impact of PEG Linker Length on BTK Degradation

| PROTAC Compound | Linker Composition | DC50 (nM) | Ternary Complex Stability | Reference |

| BTK-PROTAC-1 | 2 PEG units | >1000 | Low | [9] |

| BTK-PROTAC-2 | 6 PEG units | Low nM | High | [9] |

| BTK-PROTAC-3 | 12 PEG units | Low nM | High | [9] |

For the BTK-CRBN system, longer PEG linkers were found to be more effective at inducing degradation, correlating with more stable ternary complex formation.[9]

Experimental Protocols

Synthesis of a Fluorescently Labeled PEGylated PROTAC

The synthesis of a fluorescent PROTAC typically involves a modular approach, conjugating the warhead and E3 ligase ligand to a bifunctional, fluorescently-tagged PEG linker.

Example Protocol: Synthesis using a Fluorescein-PEG-NHS Ester Linker [2][10]

This protocol describes the conjugation of a POI ligand containing a primary amine to a commercially available Fluorescein-PEG-NHS ester linker, followed by coupling to an E3 ligase ligand.

Materials:

-

POI ligand with a primary amine

-

Fluorescein-PEG-NHS Ester

-

E3 ligase ligand with a carboxylic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dimethylformamide (DMF), anhydrous

-

0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5

-

Reverse-phase HPLC system for purification

-

LC-MS and NMR for characterization

Procedure:

-

Step 1: Conjugation of POI Ligand to Fluorescent Linker

-

Dissolve the POI ligand in the sodium bicarbonate buffer (or a minimal amount of DMF/DMSO if solubility is an issue, then dilute with buffer).

-

Prepare a fresh stock solution of the Fluorescein-PEG-NHS ester in anhydrous DMF.

-

Add the linker solution to the POI ligand solution (typically a 1.2 to 5-fold molar excess of the linker).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

-

Purify the fluorescently labeled POI ligand intermediate by reverse-phase HPLC.

-

Confirm the identity and purity of the product by LC-MS and NMR.

-

-

Step 2: Coupling of the Intermediate to the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand with a carboxylic acid in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the purified fluorescently labeled POI ligand intermediate (1.0 equivalent) to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the final fluorescent PROTAC by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Evaluation of Target Protein Degradation by Western Blot

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[8]

Materials:

-

Cultured cells expressing the target protein

-

Fluorescent or non-fluorescent PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assay using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[11]

Materials:

-

Purified, tagged target protein (e.g., His-tagged)

-

Purified, tagged E3 ligase complex (e.g., GST-tagged)

-

Terbium (Tb)-conjugated anti-tag antibody (donor)

-

Fluorescently labeled anti-tag antibody (e.g., FITC-anti-tag) (acceptor)

-

Synthesized PROTAC

-

Assay buffer

-

Microplate reader with TR-FRET capabilities

Procedure:

-

Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and the corresponding donor and acceptor antibodies.

-

PROTAC Addition: Add serial dilutions of the PROTAC to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period to allow for ternary complex formation to reach equilibrium.

-

Measurement: Measure the TR-FRET signal on a compatible microplate reader.

-

Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration to determine the binding affinity and cooperativity.

Live-Cell Imaging of Fluorescent PROTACs

Live-cell imaging allows for the real-time tracking of fluorescent PROTACs to study their cellular uptake, subcellular localization, and target engagement.[12]

Materials:

-

Cells cultured on glass-bottom dishes or plates

-

Fluorescent PROTAC

-

Live-cell imaging medium

-

Confocal or high-content imaging system with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells on imaging-compatible plates and allow them to adhere.

-

PROTAC Treatment: Treat the cells with the desired concentration of the fluorescent PROTAC in live-cell imaging medium.

-

Time-Lapse Microscopy: Place the plate in the live-cell imaging system and acquire images at multiple time points.

-

Image Analysis: Use image analysis software to quantify the fluorescence intensity in different cellular compartments over time. This can provide insights into the kinetics of cellular uptake and localization.

Elucidating Signaling Pathways with Fluorescent PROTACs

Fluorescent PROTACs are not only valuable for characterizing the direct degradation of a target protein but can also be employed to investigate the downstream consequences on cellular signaling pathways. For instance, by degrading a key kinase in a signaling cascade, researchers can use fluorescent reporters for downstream substrates to monitor the inhibition of that pathway in real-time within single cells. This approach provides a dynamic view of pathway modulation that is often not achievable with endpoint assays like western blotting.

For example, a fluorescent PROTAC targeting a kinase involved in a cancer-promoting pathway can be used in conjunction with a fluorescent biosensor for the kinase's substrate. Live-cell imaging would then allow for the simultaneous visualization of PROTAC localization, target degradation (if the target itself is fluorescently tagged), and the resulting decrease in substrate phosphorylation, providing a comprehensive picture of the PROTAC's impact on the signaling network.[13]

Conclusion

The integration of PEGylated linkers and fluorescent probes into PROTAC design has significantly advanced the field of targeted protein degradation. PEGylation enhances the drug-like properties of PROTACs, while the fluorescent tag provides an unprecedented window into their complex mechanism of action. The systematic synthesis and evaluation of libraries of fluorescent PROTACs with varying linker lengths and compositions, guided by the experimental protocols outlined in this guide, will continue to be a cornerstone of rational degrader design. These powerful chemical tools will undoubtedly accelerate the development of the next generation of highly potent and selective therapeutics for a wide range of diseases.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uosc.primo.exlibrisgroup.com [uosc.primo.exlibrisgroup.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

The Core of Connection: An In-depth Technical Guide to Bifunctional Linkers for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a bifunctional linker that connects the two.[3][4] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[5][6] This technical guide provides a comprehensive overview of the chemistry, design principles, and experimental evaluation of bifunctional linkers for PROTACs.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine (B10760008) residues on the surface of the POI.[7] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[7]

The Critical Role of the Bifunctional Linker

The linker is not merely a passive spacer; its length, composition, and rigidity are critical parameters that must be optimized for each PROTAC.[2][8] An optimal linker facilitates the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination.[9][10]

-

Linker Length: An inappropriate linker length can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in a non-productive complex where ubiquitination is inefficient.[9][10] The optimal length is highly dependent on the specific POI and E3 ligase pair.[9]

-

Linker Composition: The chemical composition of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[11] Hydrophilic linkers, like polyethylene (B3416737) glycol (PEG), can enhance aqueous solubility, while more hydrophobic alkyl chains can improve cell permeability.[2][12]

-

Linker Rigidity: The flexibility of the linker affects the conformational freedom of the PROTAC.[12] Flexible linkers may allow for more potential binding modes, while rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[2]

Common Linker Chemistries

The most common linker motifs in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[3][8] These are often combined to fine-tune the properties of the linker.[8]

-

PEG Linkers: These are hydrophilic and flexible, and their length can be easily varied.[13] PEG linkers can improve the solubility and reduce the aggregation of PROTACs.[2]

-

Alkyl Chains: These are more hydrophobic and can enhance cell permeability.[12] They are also synthetically straightforward to incorporate.[8]

-

Rigid Linkers: These include structures like alkynes and piperazines, which restrict the conformational flexibility of the PROTAC.[2][12]

Quantitative Analysis of Linker Effects

The following tables summarize quantitative data on the impact of linker length and composition on the efficacy of PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

Table 1: Impact of PEG Linker Length on BTK Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| BTK Degrader 1 | 3-unit PEG | >1000 | <20 |

| BTK Degrader 2 | 4-unit PEG | 150 | 60 |

| BTK Degrader 3 | 5-unit PEG | 25 | >90 |

| BTK Degrader 4 | 6-unit PEG | 80 | 85 |

Data is illustrative and compiled from representative studies.

Table 2: Comparison of Linkers in BRD4-Targeting PROTACs

| PROTAC | Linker Composition | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |

| MZ1 | 4-unit PEG | VHL Ligand | ~15 | >95 |

| dBET1 | 8-atom Alkyl-ether | Cereblon Ligand | ~4 | >95 |

| ARV-825 | 13-atom Alkyl-ether | Cereblon Ligand | <1 | >90 |

Data is illustrative and compiled from representative studies.[8]

Experimental Protocols

A systematic approach to the synthesis and evaluation of PROTACs is essential for the development of potent and selective degraders.

Protocol 1: General Synthesis of a PROTAC with a PEG Linker

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

-

POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).

-

E3 ligase ligand with a suitable functional group.

-

Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester).

-

Coupling reagents (e.g., HATU, HOBt).

-

Copper catalyst (for click chemistry, if applicable).

-

Solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., HPLC).

Procedure:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

-

Add coupling reagents such as HATU and DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting ligand-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry Example):

-

Dissolve the purified E3 ligase-linker-azide intermediate and the alkyne-functionalized POI ligand in a solvent mixture (e.g., DMSO/water).

-

Add a copper(II) sulfate (B86663) solution and a solution of a reducing agent like sodium ascorbate.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[4]

Materials:

-

Cell line expressing the protein of interest.

-

PROTAC compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody specific to the target protein.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[4]

-

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[6]

Materials:

-

Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.

-

Purified recombinant target protein (POI).

-

Ubiquitin and ATP.

-

PROTAC compound.

-

Ubiquitination buffer.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, E3 enzymes, POI, ubiquitin, and ATP in the ubiquitination buffer.

-

Add the PROTAC or vehicle control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Detection of Ubiquitination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE and perform a Western blot.

-

Probe the membrane with a primary antibody against the target protein.

-

-

Data Analysis:

-

A high-molecular-weight smear or ladder of bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.

-

Conclusion

The bifunctional linker is a critical component of a PROTAC molecule, and its rational design is paramount to achieving potent and selective protein degradation.[2][8] A systematic approach, involving the synthesis of a library of PROTACs with varying linker lengths and compositions, coupled with rigorous biochemical and cellular evaluation, is essential for the development of effective PROTAC-based therapeutics.[14] The experimental protocols provided in this guide offer a framework for the design, synthesis, and characterization of novel PROTACs, paving the way for the next generation of targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 14. benchchem.com [benchchem.com]

The Pivotal Role of Polyethylene Glycol (PEG) in PROTAC Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[5][6] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][7] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique combination of properties that are instrumental in optimizing degrader performance.[4][8][9]

This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design. It will delve into the core principles of PEG linkers, their impact on the physicochemical and pharmacological properties of PROTACs, and provide detailed experimental protocols for their evaluation.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties to the PROTAC molecule.[10][11] Their primary characteristics include:

-

Hydrophilicity: The ether oxygens in the PEG backbone are hydrogen bond acceptors, which significantly increases the water solubility of PROTACs.[8][9] This is a critical feature, as PROTACs are often large molecules that can suffer from poor solubility, hindering their development as therapeutic agents.[7]

-

Flexibility: The rotatable bonds in the PEG chain provide conformational flexibility, which is essential for allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6][10]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity, making it a suitable component for therapeutic agents.[12][13]

-

Tunable Length: The length of PEG linkers can be precisely controlled by varying the number of ethylene glycol units.[6][8] This allows for the systematic optimization of the distance between the POI and the E3 ligase to achieve maximal degradation efficiency.[7]

Impact of PEG Linkers on PROTAC Properties

The incorporation of a PEG linker significantly influences the physicochemical and biological properties of a PROTAC, which in turn affects its drug-like characteristics.

Physicochemical Properties

The length and composition of the PEG linker have a profound impact on properties such as solubility, lipophilicity (cLogP), and topological polar surface area (TPSA). Generally, increasing the PEG linker length leads to increased hydrophilicity and TPSA, and a decrease in cLogP.

Data Presentation

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Linker Length (atoms) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) |

| BRD4-PROTAC-1 | Alkyl | 10 | 5.8 | 120 | < 1 |

| BRD4-PROTAC-2 | PEG2 | 11 | 4.9 | 145 | 15 |

| BRD4-PROTAC-3 | PEG4 | 17 | 4.1 | 195 | 50 |

| BRD4-PROTAC-4 | PEG6 | 23 | 3.3 | 245 | > 100 |

Data is illustrative and compiled from various sources in the literature.

Cellular Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating membrane transit.[14][15] However, there is an optimal PEG length, as excessively long chains can increase the molecular size and polarity to a point where permeability is hindered.[14]

Data Presentation

Table 2: Impact of PEG Linker Length on Cell Permeability of BTK-Targeting PROTACs

| PROTAC | Linker Composition | Apparent Permeability (Papp, 10⁻⁶ cm/s) |

| BTK-PROTAC-1 | PEG2 | 1.5 |

| BTK-PROTAC-2 | PEG4 | 0.8 |

| BTK-PROTAC-3 | PEG6 | 0.3 |

| BTK-PROTAC-4 | PEG8 | < 0.1 |

Data is illustrative and compiled from various sources in the literature.

Degradation Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's efficacy, which is measured by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Data Presentation

Table 3: Impact of PEG Linker Length on Degradation Efficacy of ERα-Targeting PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| ERα-PROTAC-1 | PEG2 | >1000 | <10 |

| ERα-PROTAC-2 | PEG4 | 150 | 65 |

| ERα-PROTAC-3 | PEG6 | 25 | 90 |

| ERα-PROTAC-4 | PEG8 | 100 | 75 |

| ERα-PROTAC-5 | PEG12 | 500 | 40 |

Data is illustrative and compiled from various sources in the literature.

Signaling Pathways of Targeted Proteins